molecular formula C16H23N3O4S B5386401 N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B5386401
M. Wt: 353.4 g/mol
InChI Key: AQDTXDJLBYJCRY-UHFFFAOYSA-N
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Description

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Incorporation of the Oxolane Moiety: The oxolane moiety is attached through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyridine-4-carboxamide
  • N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide

Uniqueness

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, in particular, enhances its three-dimensional structure and potential for diverse interactions.

Properties

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c20-16(19-9-1-2-10-19)18-13-5-7-15(8-6-13)24(21,22)17-12-14-4-3-11-23-14/h5-8,14,17H,1-4,9-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDTXDJLBYJCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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